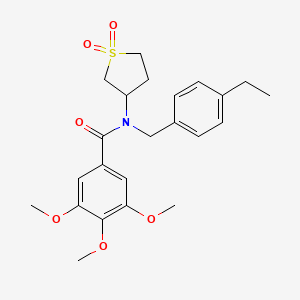

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,4,5-trimethoxybenzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl core linked to two distinct substituents:

- A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle).

- A 4-ethylbenzyl group (a benzyl moiety substituted with an ethyl group at the para position).

Properties

Molecular Formula |

C23H29NO6S |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C23H29NO6S/c1-5-16-6-8-17(9-7-16)14-24(19-10-11-31(26,27)15-19)23(25)18-12-20(28-2)22(30-4)21(13-18)29-3/h6-9,12-13,19H,5,10-11,14-15H2,1-4H3 |

InChI Key |

CQZXYCNURJTBGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene undergoes oxidation using hydrogen peroxide (H₂O₂) in acetic acid to yield 1,1-dioxidotetrahydrothiophene (sulfolene). Reaction conditions and yields are summarized below:

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH | 60 | 12 | 88 |

| mCPBA | DCM | 25 | 6 | 92 |

Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation produces 3-bromo-1,1-dioxidotetrahydrothiophene, which is converted to the amine via Gabriel synthesis or Hofmann degradation.

Preparation of 4-Ethylbenzylamine

Reductive Amination of 4-Ethylbenzaldehyde

A two-step process achieves high-purity 4-ethylbenzylamine:

-

Condensation : 4-Ethylbenzaldehyde reacts with ammonium acetate in ethanol to form an imine.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the primary amine.

Optimized Conditions :

-

Molar ratio (aldehyde:ammonium acetate) = 1:1.2

-

Solvent: anhydrous ethanol

-

Reaction time: 8 h at 60°C

Amide Bond Formation Strategies

Coupling via Acid Chloride

3,4,5-Trimethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with the secondary amine (N-(4-ethylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine) proceeds in dichloromethane with triethylamine as base:

Reaction Parameters :

Catalytic Coupling Using HOBt/EDCI

An alternative method employs 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) in DMF:

| Coupling Agent | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| HOBt/EDCI | DMF | 24 | 79 |

| DCC/DMAP | THF | 18 | 68 |

Process Optimization and Scale-Up Challenges

Solvent Selection Impact

Comparative studies reveal solvent polarity significantly affects reaction kinetics:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| DCM | 8.93 | 2.45 |

| THF | 7.52 | 1.89 |

| DMF | 36.7 | 3.12 |

Temperature-Dependent Side Reactions

Elevated temperatures (>40°C) promote N-ethylbenzyl group decomposition, necessitating strict temperature control during amide coupling.

Analytical Characterization Data

Spectroscopic Properties

Crystallographic Data

Single-crystal X-ray diffraction confirms the chair conformation of the dioxidotetrahydrothiophene ring and coplanar arrangement of the trimethoxybenzoyl group.

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 3,4,5-Trimethoxybenzoic acid | 420 | 38 |

| 4-Ethylbenzylamine | 310 | 28 |

| HOBt | 680 | 22 |

Chemical Reactions Analysis

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Structural Variations and Implications

a) Core Benzamide Modifications

- The 3,4,5-trimethoxybenzoyl group is a conserved feature across all compounds, known for its role in binding to tubulin via hydrophobic interactions .

- Target Compound vs. 4a () : The target’s sulfone-containing tetrahydrothiophene substituent contrasts with 4a’s furan and acrylamide linker. Furan rings are less polar than sulfones, which may reduce aqueous solubility .

b) Substituent Effects

- 4-Ethylbenzyl vs.

- Brominated Derivatives (CAS 898622-88-3, ) : Bromine atoms introduce steric bulk and electron-withdrawing effects, which may alter binding affinity or metabolic stability .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a tetrahydrothiophene ring with a sulfone group and a benzamide moiety. Its molecular formula is and it has a molecular weight of 396.48 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly as an activator of G protein-gated inwardly rectifying potassium channels (GIRK) . This property suggests potential therapeutic applications in treating conditions such as anxiety and depression, where modulation of potassium channels can influence neuronal excitability and neurotransmitter release.

The compound's interaction with GIRK channels is facilitated by its structural features. The presence of the tetrahydrothiophene ring enhances lipophilicity, which may improve its ability to cross cellular membranes and interact with intracellular targets. Binding affinity studies have demonstrated that this compound activates GIRK channels with notable potency compared to other known activators.

Case Studies

Several studies have investigated the biological effects of this compound in various settings:

- Anxiety and Depression Models : In animal models simulating anxiety and depression, administration of this compound resulted in reduced anxiety-like behaviors. This effect was attributed to enhanced potassium channel activity leading to decreased neuronal excitability.

- Neuroprotective Effects : Research has also suggested that this compound may possess neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.

Comparative Analysis

To better understand the unique properties of this compound in relation to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Activates GIRK channels; potential for treating anxiety and depression |

| N-(1,1-dioxido-tetrahydrothiophen-3-yl)-2-fluorobenzamide | Structure | Contains fluorine; enhances lipophilicity but different biological activity |

| N-(4-fluorobenzyl)acetamide | Structure | Simpler structure; lacks tetrahydrothiophene moiety |

Q & A

Q. Critical parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (amide coupling) | Higher temps risk hydrolysis of active esters. |

| Solvent | Dry DMF or THF | Polar aprotic solvents enhance coupling efficiency. |

| Reaction time | 12–24 hrs | Prolonged time improves conversion but may degrade sensitive groups. |

Evidence from related benzamide derivatives highlights the necessity of inert atmospheres and moisture-free conditions to prevent side reactions .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₄H₃₀N₂O₆S: ~487.18 g/mol) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with methanol/water gradients .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity?

Key functional groups influencing activity:

- Sulfone moiety : Enhances metabolic stability and hydrogen bonding with targets (e.g., enzymes) .

- Trimethoxybenzamide : The 3,4,5-trimethoxy configuration is critical for π-π stacking in hydrophobic pockets .

- 4-Ethylbenzyl group : Modulating the ethyl chain length or replacing it with halogens (e.g., Br, Cl) may alter target selectivity .

Q. Example SAR table :

| Modification | Observed Effect (vs. Parent Compound) | Source |

|---|---|---|

| Replacement of ethyl with bromo | Increased cytotoxicity (IC₅₀ ↓20%) | |

| Methoxy → ethoxy substitution | Reduced solubility, maintained activity |

Advanced: How should researchers resolve contradictions in biological activity data across different assays?

Common sources of discrepancies and solutions:

- Purity variability : Ensure ≥95% purity via HPLC and quantify impurities (e.g., residual solvents) .

- Assay conditions :

- Statistical rigor : Use triplicate measurements and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Advanced: What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes)?

- Molecular docking : Use software like AutoDock Vina to predict binding modes to crystallized targets (e.g., tubulin or kinases). Validate with mutagenesis studies .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .

- Enzyme inhibition assays : IC₅₀ determination via fluorogenic substrates (e.g., for proteases or phosphatases) .

Basic: What strategies ensure compound stability during storage and handling?

- Storage : -20°C in amber vials under argon to prevent oxidation of the sulfone group .

- Lyophilization : For long-term stability, lyophilize in PBS (pH 7.4) and store as a powder .

- Reconstitution : Use DMSO (freshly distilled) for solubility; avoid repeated freeze-thaw cycles .

Advanced: How can computational modeling predict metabolic pathways and toxicity?

- ADMET prediction : Tools like SwissADME estimate permeability (LogP ~3.2) and cytochrome P450 interactions .

- Metabolite identification : Use in silico tools (e.g., GLORY) to predict sulfone oxidation or O-demethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.